molecular formula C22H27N3O B14991345 1-[2-(2-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(2-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B14991345
M. Wt: 349.5 g/mol
InChI Key: PTTSEUGJBUIRGP-UHFFFAOYSA-N
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Description

1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to form the corresponding piperidinylmethyl derivative. Finally, the benzimidazole ring is constructed through a cyclization reaction involving o-phenylenediamine and the piperidinylmethyl derivative under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
  • 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives

Uniqueness

1-[2-(2-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with a piperidinylmethyl group and a methylphenoxyethyl side chain makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C22H27N3O/c1-18-9-3-6-12-21(18)26-16-15-25-20-11-5-4-10-19(20)23-22(25)17-24-13-7-2-8-14-24/h3-6,9-12H,2,7-8,13-17H2,1H3

InChI Key

PTTSEUGJBUIRGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN4CCCCC4

Origin of Product

United States

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